molecular formula C22H17NO3S B2678651 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide CAS No. 929371-68-6

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide

Cat. No. B2678651
CAS RN: 929371-68-6
M. Wt: 375.44
InChI Key: ODUYYJXQYCNPPM-UHFFFAOYSA-N
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Description

“N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Inhibition of Cell Adhesion

One study focused on the inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion by a series of benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides, including compounds similar to the one . This research demonstrated the potential of these compounds in decreasing the adherence of neutrophils to activated endothelial cells, thereby suggesting their utility in treating inflammation (Boschelli et al., 1995).

Heterocyclic Synthesis

Another study explored the synthesis of various heterocyclic compounds, including benzofurans, from thiophenylhydrazonoacetates. This research contributes to the broader understanding of chemical synthesis methods involving compounds like N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide (Mohareb et al., 2004).

Diuretic Activity

A study on the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives provides insights into the biological activities of structurally similar compounds, highlighting the potential medicinal applications of such molecules (Yar & Ansari, 2009).

Antiarrhythmic and Serotonin Antagonist Activities

Research on novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, related to the compound , showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This study indicates the potential therapeutic applications of these compounds in treating various conditions (Amr et al., 2010).

properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-13-5-7-15(8-6-13)20(24)21-14(2)17-10-9-16(12-18(17)26-21)23-22(25)19-4-3-11-27-19/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUYYJXQYCNPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide

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